molecular formula C21H32N2O2 B2605844 3-(3,4-Dimethylphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one CAS No. 2309710-77-6

3-(3,4-Dimethylphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one

Cat. No.: B2605844
CAS No.: 2309710-77-6
M. Wt: 344.499
InChI Key: NCLQNRLYVHBVGL-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylphenyl group, a methoxypyrrolidinyl group, and a piperidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:

    Formation of the Dimethylphenyl Intermediate: This step involves the alkylation of a phenyl compound with dimethyl groups under controlled conditions.

    Introduction of the Piperidinyl Group: The next step involves the reaction of the dimethylphenyl intermediate with a piperidine derivative.

    Addition of the Methoxypyrrolidinyl Group: Finally, the methoxypyrrolidinyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted amines.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-2-one
  • 3-(3,4-Dimethylphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]butan-1-one

Uniqueness

3-(3,4-Dimethylphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-16-4-5-18(14-17(16)2)6-7-21(24)22-11-8-19(9-12-22)23-13-10-20(15-23)25-3/h4-5,14,19-20H,6-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLQNRLYVHBVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)N3CCC(C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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